REACTION_SMILES
|
[ClH:17].[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[cH:8][c:9]2[cH:10][cH:11]1>>[ClH:17].[NH2:1][c:2]1[n:3][c:4]2[cH:5][cH:6][c:7]([C:12](=[O:13])[OH:14])[cH:8][c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc2nc(N)ccc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc2cc(C(=O)O)ccc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |